(R)-3-Amino-2-(3-bromobenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3-bromobenzyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromobenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-bromobenzyl)propanoic acid typically involves the use of starting materials such as 3-bromobenzyl bromide and amino acids. One common method involves the nucleophilic substitution reaction where 3-bromobenzyl bromide reacts with an amino acid derivative under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3-bromobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3-bromobenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(3-bromobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the amino and propanoic acid groups can participate in various biochemical reactions. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-3-Amino-2-(3-bromobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
(R)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, which are believed to influence its biological activities. This compound's molecular formula is C10H12BrNO2 with a molecular weight of approximately 258.11 g/mol. The presence of a bromine atom at the 3-position of the benzyl group contributes to its distinct chemical properties and potential biological interactions.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Characteristics:
- Functional Groups: Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a bromobenzyl substituent.
- Chirality: The R-configuration at the chiral center plays a critical role in its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of amino acids with halogen substituents have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4.69 - 22.9 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings suggest that this compound could also possess similar antimicrobial properties due to the bromine substituent enhancing its bioactivity against pathogens .
2. Neuropharmacological Potential
The compound is of interest in medicinal chemistry, particularly in the context of neurological disorders. Its structural features may enhance interactions with neurotransmitter receptors or enzymes involved in neurochemical pathways. Studies on related compounds have demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both critical targets in treating neurodegenerative diseases .
3. Enzyme Interaction Studies
This compound has been evaluated for its ability to modulate enzyme activity, particularly in studies focusing on enzyme-substrate interactions. The bromobenzyl group may increase binding affinity towards specific enzymes, leading to either inhibition or activation depending on the target enzyme's nature.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study evaluating various brominated amino acids found that the presence of bromine significantly influenced antibacterial efficacy, suggesting that this compound might exhibit enhanced activity against resistant strains .
- Molecular docking studies indicated that similar compounds could effectively bind to AChE, enhancing their potential as therapeutic agents for Alzheimer's disease .
Properties
CAS No. |
1260611-14-0 |
---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
XHOJQDSCSICOOX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O |
Origin of Product |
United States |
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